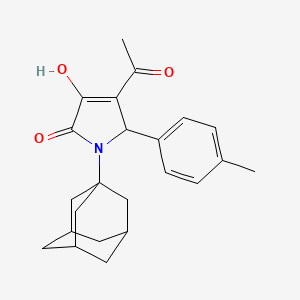![molecular formula C19H22N4O2 B12493225 4-hydroxy-2-(4-methylpiperidin-1-yl)-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12493225.png)
4-hydroxy-2-(4-methylpiperidin-1-yl)-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylpiperidin-1-yl)-5-phenyl-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a complex organic compound that features a pyrido[2,3-d]pyrimidine core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperidin-1-yl)-5-phenyl-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves multi-step organic reactions. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-methylpiperidin-1-yl)-5-phenyl-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(4-methylpiperidin-1-yl)-5-phenyl-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-methylpiperidin-1-yl)-5-phenyl-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair .
Comparación Con Compuestos Similares
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure and have been studied for their antitumor activity.
Piperidine derivatives: These compounds are widely used in medicinal chemistry for their pharmacological properties.
Uniqueness
2-(4-methylpiperidin-1-yl)-5-phenyl-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is unique due to its specific combination of functional groups and its potential therapeutic applications. Its ability to interact with multiple biological targets makes it a versatile compound in drug discovery and development.
Propiedades
Fórmula molecular |
C19H22N4O2 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
2-(4-methylpiperidin-1-yl)-5-phenyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C19H22N4O2/c1-12-7-9-23(10-8-12)19-21-17-16(18(25)22-19)14(11-15(24)20-17)13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3,(H2,20,21,22,24,25) |
Clave InChI |
RVDVJAFVLSJJBY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C4=CC=CC=C4)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[(2Z)-2-[(3-chloro-4-methylphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid](/img/structure/B12493143.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B12493153.png)
![N-(2,6-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12493157.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12493158.png)
![2-{[5,6-dimethyl-3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12493166.png)
![2-[4-(5-bromothiophen-2-yl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12493169.png)

![(4-{[(5-Methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}phenyl)acetic acid](/img/structure/B12493176.png)
![5-({3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12493190.png)
![5-({3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12493191.png)

![Methyl 3-({[4-(benzyloxy)phenyl]carbonyl}amino)-4-(4-benzylpiperazin-1-yl)benzoate](/img/structure/B12493199.png)
![2-amino-1-[2-(4-methoxyphenyl)ethyl]-N-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12493200.png)
![N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B12493215.png)
